2-((2-chloro-6-fluorobenzyl)thio)-3-(4-chlorophenethyl)thieno[3,2-d]pyrimidin-4(3H)-one
Descripción
The compound 2-((2-chloro-6-fluorobenzyl)thio)-3-(4-chlorophenethyl)thieno[3,2-d]pyrimidin-4(3H)-one is a thieno[3,2-d]pyrimidin-4(3H)-one derivative characterized by a fused thiophene-pyrimidine core. Key structural features include:
- A 4-chlorophenethyl group at position 3, contributing steric bulk and electron-withdrawing effects.
- The thieno[3,2-d]pyrimidin-4(3H)-one scaffold, a privileged structure in medicinal chemistry due to its ability to mimic purine bases and interact with kinase domains .
Propiedades
IUPAC Name |
2-[(2-chloro-6-fluorophenyl)methylsulfanyl]-3-[2-(4-chlorophenyl)ethyl]thieno[3,2-d]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15Cl2FN2OS2/c22-14-6-4-13(5-7-14)8-10-26-20(27)19-18(9-11-28-19)25-21(26)29-12-15-16(23)2-1-3-17(15)24/h1-7,9,11H,8,10,12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTEWEHCEHZMVNB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)CSC2=NC3=C(C(=O)N2CCC4=CC=C(C=C4)Cl)SC=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15Cl2FN2OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparación Con Compuestos Similares
Halogenated Benzylthio Groups
- Target Compound : The 2-chloro-6-fluorobenzylthio group combines chloro and fluoro substituents, which may enhance metabolic stability and target binding via halogen bonding.
- Analog 1: 2-((3-chlorobenzyl)thio)-3-ethyl-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one () replaces the 2-chloro-6-fluoro group with a 3-chlorobenzylthio moiety. The absence of fluorine and differing substitution patterns may reduce potency against fluorine-sensitive targets.
- Analog 2: 6-(4-chlorophenyl)-3-(3-methoxy-4-(2-(1-pyrrolidinyl)ethoxy)phenyl)thieno[3,2-d]pyrimidin-4(3H)-one () features a 4-chlorophenyl group but lacks the benzylthio substituent, instead incorporating a pyrrolidine-ethoxy side chain. This modification likely improves solubility but reduces lipophilicity .
Phenethyl vs. Alkyl/Aryl Substituents
- Analog 3: 2-tert-butylamino-6-[2-(4-methylpiperazin-1-yl)pyrimidin-5-yl]thieno[3,2-d]pyrimidin-4(3H)-one () replaces the phenethyl group with a tert-butylamino moiety. The bulky tert-butyl group may hinder membrane permeability but improve selectivity for receptors requiring deeper cavity interactions .
Kinase Inhibition
- Target Compound: Likely targets kinases such as EGFR or VEGFR-2, based on analogs like (R)-N-(3-chloro-4-((3-fluorobenzyl)oxy)phenyl)-6-(pyrrolidin-2-ylethynyl)thieno[3,2-d]pyrimidin-4-amine (IC₅₀ = 12 nM against EGFR) .
- Analog 4: 6-(1-benzyl-1H-indol-3-yl)-2-(piperidin-1-ylmethyl)thieno[3,2-d]pyrimidin-4(3H)-one inhibits VEGFR-2 (IC₅₀ = 0.8 μM), demonstrating that bulky heterocyclic substituents at position 6 enhance antiangiogenic activity .
Anticancer vs. Anti-inflammatory Activity
- Analog 5: 5-methyl-1-phenyl-3-(thieno[2,3-d]pyrimidin-4-yl)chromeno[4,3-d]pyrazolo[3,4-b]pyridin-6(3H)-one () exhibits dual anticancer and anti-inflammatory effects due to its coumarin-pyrazole hybrid structure. The target compound’s lack of fused coumarin may limit anti-inflammatory utility but enhance kinase specificity .
Melting Points and Solubility
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
